

# Spectroscopic Profiling of Cinnamyl Propionate: A Technical Guide

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## Compound of Interest

Compound Name: Cinnamyl propionate

CAS No.: 103-56-0

Cat. No.: B085909

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## Executive Summary & Chemical Identity

**Cinnamyl propionate** (3-phenyl-2-propenyl propionate) is a vital ester in the fragrance and flavor industries, prized for its sweet, balsamic, and spicy profile. Beyond organoleptics, it serves as a model substrate in biocatalytic transesterification studies.

This guide provides a rigorous spectroscopic characterization of **Cinnamyl propionate**, focusing on Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).<sup>[1]</sup> It is designed for researchers requiring definitive structural verification and purity assessment.

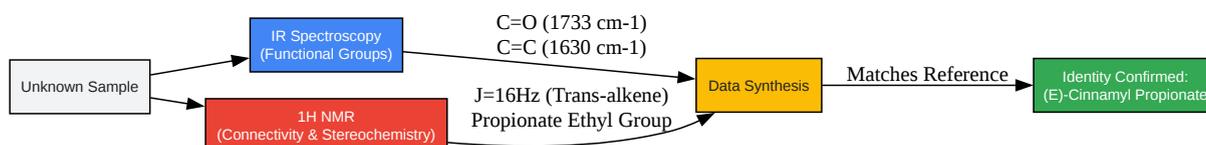
- IUPAC Name: (2E)-3-phenylprop-2-en-1-yl propanoate
- CAS Number: 103-56-0
- Molecular Formula: C<sub>12</sub>H<sub>14</sub>O<sub>2</sub>
- Molecular Weight: 190.24 g/mol

## Strategic Analysis: The Spectroscopic Approach

Structural validation of **Cinnamyl propionate** requires a dual-modality approach. IR spectroscopy provides rapid confirmation of functional groups (ester, conjugated alkene), while NMR offers atomic-level connectivity and stereochemical definition (specifically the E-geometry of the double bond).

## Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the identity of **Cinnamyl propionate** using the data provided in this guide.



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Caption: Logical workflow for the spectroscopic verification of **Cinnamyl propionate**.

## Infrared Spectroscopy (IR) Analysis

IR spectroscopy is the first line of defense in quality control. For **Cinnamyl propionate**, the spectrum is dominated by the ester functionality and the conjugated system.

## Mechanistic Insight

The conjugation of the alkene with the phenyl ring lowers the vibrational frequency of the C=C bond compared to isolated alkenes. However, the ester carbonyl (C=O) remains relatively isolated from this conjugation, appearing in the typical ester range.

## Key IR Absorptions (Neat/Liquid Film)

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment	Structural Insight
1733 - 1740	Strong	C=O Stretch	Characteristic of saturated aliphatic esters (Propionate moiety).
1630 - 1680	Medium/Weak	C=C Stretch	Conjugated alkene. Lower frequency due to resonance with the phenyl ring.
1150 - 1250	Strong	C-O-C Stretch	"Ester rule" bands; asymmetric stretching of the C-O-C linkage.
3020 - 3060	Weak	sp <sup>2</sup> C-H Stretch	Aromatic and vinylic protons.
2940 - 2980	Medium	sp <sup>3</sup> C-H Stretch	Aliphatic protons of the propionate ethyl group.
1081	Medium	C-H Bend	Specific fingerprint band often cited for cinnamyl esters.
690 - 750	Strong	C-H Out-of-Plane	Monosubstituted benzene ring (5 adjacent H).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive proof of structure. The data below corresponds to a solution in Deuterated Chloroform (CDCl<sub>3</sub>) at 400 MHz.

### Proton NMR (<sup>1</sup>H NMR)

The  $^1\text{H}$  NMR spectrum reveals three distinct domains: the aliphatic propionate chain, the allylic/vinylic bridge, and the aromatic anchor.

**Critical Stereochemical Marker:** The coupling constant (J) between the vinylic protons is approximately 16.0 Hz. This large value confirms the (E)-configuration (trans) of the double bond. A (Z)-isomer would typically exhibit a J value of 10–12 Hz.

### $^1\text{H}$ NMR Data Table (400 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Coupling Constant (J Hz)	Assignment
1.15	Triplet (t)	3H	J = 7.6 Hz	H-12: Methyl of propionate
2.36	Quartet (q)	2H	J = 7.6 Hz	H-11: Methylene of propionate
4.73	Doublet (d)	2H	J = 6.4 Hz	H-9: Allylic methylene (O-CH <sub>2</sub> -)
6.28	Doublet of Triplets (dt)	1H	J = 16.0, 6.4 Hz	H-8: Vinylic proton (adjacent to CH <sub>2</sub> )
6.62	Doublet (d)	1H	J = 16.0 Hz	H-7: Vinylic proton (adjacent to Phenyl)
7.25 - 7.40	Multiplet (m)	5H	-	H-2 to H-6: Aromatic protons

### Carbon NMR ( $^{13}\text{C}$ NMR)

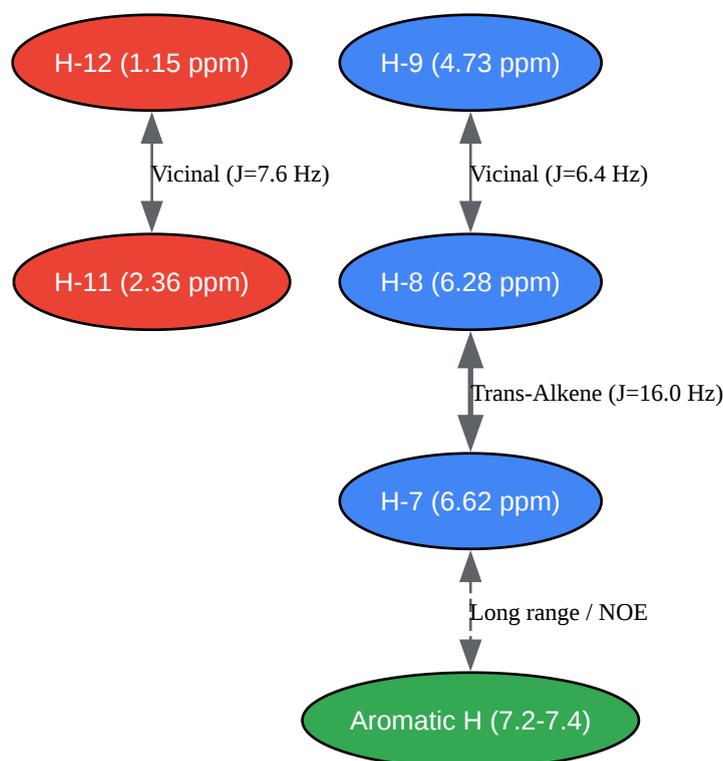
The  $^{13}\text{C}$  spectrum confirms the carbon skeleton.<sup>[2][3]</sup> The carbonyl carbon is the most deshielded, followed by the  $\text{sp}^2$  hybridized carbons of the alkene and aromatic ring.

### $^{13}\text{C}$ NMR Data Table (100 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ppm)	Carbon Type	Assignment
174.4	Quaternary (C=O)	C-10: Carbonyl carbon
136.2	Quaternary (Ar-C)	C-1: Aromatic ipso-carbon
134.1	Methine (=CH)	C-7: Vinylic carbon (beta to ester)
128.6	Methine (Ar-CH)	C-3, C-5: Meta- aromatic carbons
128.0	Methine (Ar-CH)	C-4: Para- aromatic carbon
126.6	Methine (Ar-CH)	C-2, C-6: Ortho- aromatic carbons
123.2	Methine (=CH)	C-8: Vinylic carbon (alpha to CH <sub>2</sub> )
65.0	Methylene (CH <sub>2</sub> )	C-9: Allylic carbon attached to Oxygen
27.6	Methylene (CH <sub>2</sub> )	C-11: Propionate methylene
9.1	Methyl (CH <sub>3</sub> )	C-12: Propionate methyl

## Signal Connectivity Diagram

The following graph illustrates the coupling network observed in the <sup>1</sup>H NMR spectrum, visualizing how the protons "talk" to each other.



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Caption:  $^1\text{H}$  NMR Coupling Network. Thick line indicates the critical trans-alkene coupling.

## Experimental Protocol

To reproduce the data above, follow this standard operating procedure (SOP).

### Sample Preparation

- Solvent: Use Chloroform-d ( $\text{CDCl}_3$ ) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
- Concentration: Dissolve 10–15 mg of **Cinnamyl propionate** in 0.6 mL of  $\text{CDCl}_3$ . Ensure the solution is clear and free of suspended solids.
- Tube: Transfer to a high-quality 5 mm NMR tube.

### Acquisition Parameters (Standard 400 MHz)

- Temperature: 298 K (25°C).

- Pulse Sequence: Standard 1D proton (zg30).
- Relaxation Delay (D1): 1.0 – 2.0 seconds (sufficient for quantitative integration of protons with  $T_1 < 1s$ ).
- Number of Scans (NS): 16 (sufficient for high SNR).
- Spectral Width: 0 – 12 ppm.

## Data Processing[6]

- Phasing: Apply automatic phasing followed by manual correction if necessary to ensure flat baseline.
- Referencing: Calibrate the TMS peak to 0.00 ppm (or residual  $CHCl_3$  to 7.26 ppm).
- Integration: Normalize the propionate methyl triplet (1.15 ppm) to 3.00. Check if the aromatic region integrates to 5.00.

## References

- National Institute of Standards and Technology (NIST). **Cinnamyl propionate** Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [\[Link\]](#)
- Royal Society of Chemistry. Green Chemistry Supplementary Information (**Cinnamyl propionate**  $^1H$  NMR data). [\[Link\]](#)
- The Good Scents Company. **Cinnamyl Propionate** Information and Organoleptic Profile. [\[Link\]](#)
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## Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. 13C NMR Chemical Shift \[sites.science.oregonstate.edu\]](#)
- [3. 13C NMR Chemical Shift \[sites.science.oregonstate.edu\]](#)
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